(S)-1-(3-Chloro-4-methoxyphenyl)propan-1-amine
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Overview
Description
(S)-1-(3-Chloro-4-methoxyphenyl)propan-1-amine is an organic compound that belongs to the class of phenylpropanamines These compounds are characterized by the presence of a phenyl ring substituted with various functional groups and an amine group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Chloro-4-methoxyphenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material such as 3-chloro-4-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to the amine through a substitution reaction with ammonia or an amine source under suitable conditions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Chloro-4-methoxyphenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, thiols, or amines under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenylpropanamines.
Scientific Research Applications
(S)-1-(3-Chloro-4-methoxyphenyl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-(3-Chloro-4-methoxyphenyl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the compound’s structure and the functional groups present.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Chloro-4-methoxyphenyl)propan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(3-Chloro-4-methoxyphenyl)propan-1-ol: A related compound with a hydroxyl group instead of an amine.
1-(3-Chloro-4-methoxyphenyl)propan-1-one: A ketone derivative of the compound.
Uniqueness
(S)-1-(3-Chloro-4-methoxyphenyl)propan-1-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H14ClNO |
---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
(1S)-1-(3-chloro-4-methoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C10H14ClNO/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h4-6,9H,3,12H2,1-2H3/t9-/m0/s1 |
InChI Key |
PMULIJSEULAHHT-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C=C1)OC)Cl)N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)Cl)N |
Origin of Product |
United States |
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